

literature review of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives

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Compound of Interest

Compound Name: 1,4-Dihydro-2H-3,1-benzoxazin-2-one

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An In-Depth Technical Guide to **1,4-Dihydro-2H-3,1-benzoxazin-2-one** Derivatives

Introduction

The **1,4-dihydro-2H-3,1-benzoxazin-2-one** scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development. As a privileged bicyclic system featuring an oxazine ring fused to a benzene ring, its derivatives have demonstrated a wide spectrum of biological activities.^{[1][2]} These compounds are recognized for their roles as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.^{[3][4][5][6]} Their versatile biological profile stems from the rigid, planar structure which can engage in various non-covalent interactions—such as π - π stacking, hydrogen bonding, and hydrophobic interactions—with biological targets like enzymes and receptors.^[7] This technical guide provides a comprehensive literature review of **1,4-dihydro-2H-3,1-benzoxazin-2-one** derivatives, focusing on their synthesis, biological activities, and structure-activity relationships, intended for researchers, scientists, and professionals in drug development.

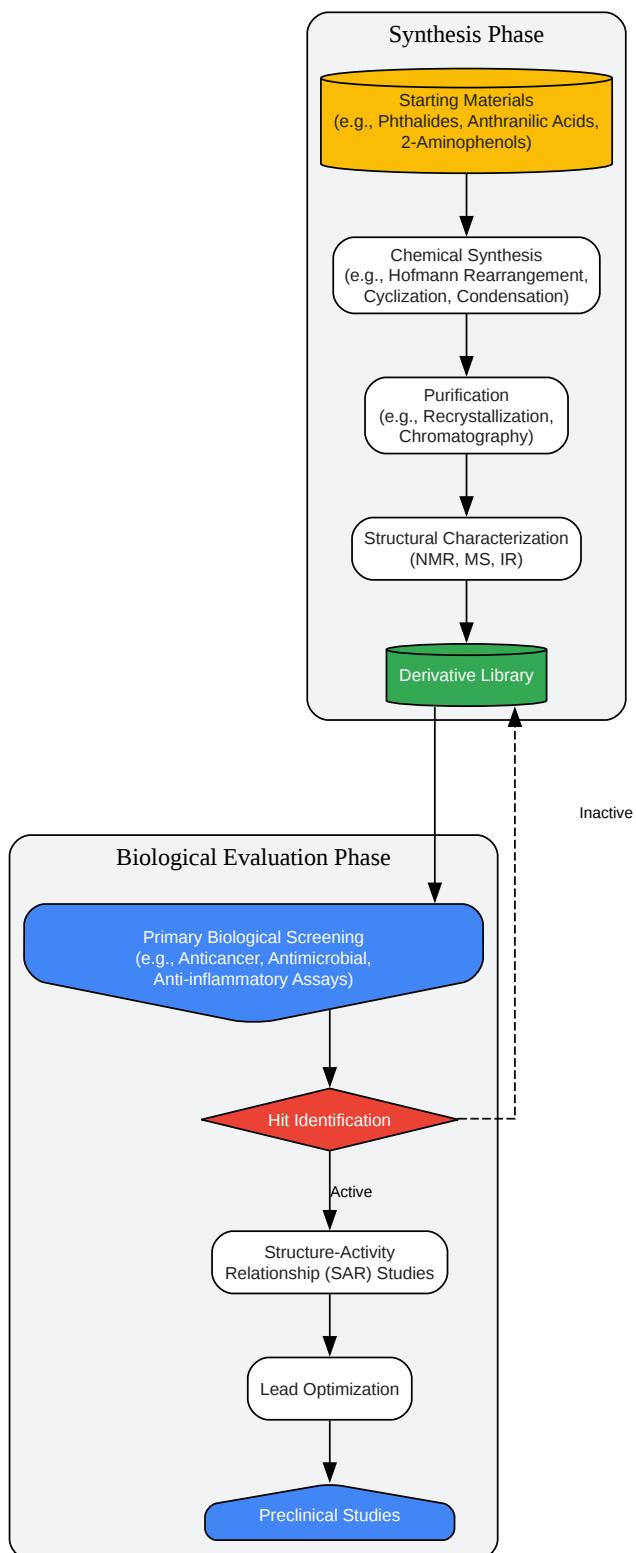
Synthesis of the 1,4-Dihydro-2H-3,1-benzoxazin-2-one Core

The synthesis of the **1,4-dihydro-2H-3,1-benzoxazin-2-one** core can be achieved through several strategic pathways. The selection of a particular method often depends on the

availability of starting materials, desired substitution patterns, and scalability.

Diagram: General Synthesis and Evaluation Workflow

General Workflow for Synthesis and Evaluation of Benzoxazinone Derivatives



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Caption: General workflow for the synthesis and biological evaluation of derivatives.

Key Experimental Protocols

Protocol 1: Synthesis from Phthalides via Aminolysis-Hofmann Rearrangement[8] This two-step procedure provides a versatile route to 4-substituted benzoxazinones from readily available phthalides.

- Step 1: Aminolysis of Phthalide:

- A 3-substituted phthalide (1.0 eq) is reacted with an in-situ prepared aluminum amide reagent.
- This reaction opens the lactone ring to yield a 2-hydroxymethyl substituted benzamide derivative.

- Step 2: Hofmann Rearrangement:

- The resulting 2-(hydroxymethyl)benzamide (1.0 eq) is dissolved in DMF (e.g., 4 mL per mmol of amide).
- The solution is cooled to 0 °C and protected from light.
- Bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 eq) is added in one portion.
- The mixture is stirred for 1 hour at 0 °C, monitoring by TLC for the disappearance of the starting material.
- The reaction is allowed to warm to room temperature, and ethyl acetate is added.
- The organic phase is washed sequentially with aqueous NaHSO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the 4-substituted **1,4-dihydro-2H-3,1-benzoxazin-2-one**.

Protocol 2: Synthesis from 2-Aminophenol[1] This method is commonly used for synthesizing the core 2H-benzo[b][8][9]oxazin-3(4H)-one structure.

- Step 1: Formation of the Benzoxazinone Ring:
 - A mixture of 2-aminophenol (1.0 eq) and chloroacetic acid (1.1 eq) is prepared.
 - The mixture is heated, typically to 55°C, for an extended period (e.g., 16 hours).
 - After cooling, the reaction mixture is concentrated and diluted with water to precipitate the product.
 - The precipitate is filtered, washed with water, and dried under a vacuum.
 - Recrystallization from a suitable solvent like ethanol yields pure 2H-benzo[b][8][9]oxazin-3(4H)-one.
- Step 2: Sulfonation and Derivatization (Example):
 - The benzoxazinone from Step 1 (1.0 eq) is added portion-wise to chlorosulfonic acid at 0 °C and stirred for 1 hour.
 - The mixture is poured onto ice and extracted with dichloromethane.
 - The organic layer is dried and concentrated to yield the sulfonyl chloride derivative.
 - This intermediate can then be reacted with various aryl amines in a nucleophilic substitution reaction to produce a library of derivatives.

Protocol 3: Synthesis from Anthranilic Acid[10] This is a straightforward one-step condensation reaction.

- A solution of anthranilic acid (1.0 eq) and a substituted benzoyl chloride (1.1 eq) is prepared in a suitable solvent such as chloroform.
- Triethylamine (1.2 eq) is added as a base.
- The reaction mixture is stirred at room temperature until completion (monitored by TLC).

- The mixture is washed with water, and the organic layer is dried and concentrated.
- The resulting solid is purified by recrystallization to afford the desired benzoxazinone derivative.

Biological Activities and Structure-Activity Relationships

Derivatives of **1,4-dihydro-2H-3,1-benzoxazin-2-one** exhibit a remarkable range of pharmacological effects. The specific activity is highly dependent on the nature and position of substituents on the bicyclic ring system.

Anticancer Activity

Several benzoxazinone derivatives have been identified as potent anticancer agents.^[2] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and the induction of DNA damage in tumor cells.^{[3][11]}

A notable mechanism involves the targeting of G-quadruplexes (G4-DNAs) in the promoter region of the c-Myc oncogene.^[3] Certain derivatives can induce and stabilize these G4 structures, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.^[3]

Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives

Compound	Cell Line	Activity	IC ₅₀ Value	Reference
c5	Huh-7 (Liver Cancer)	Cytotoxicity	28.48 μ M	[11]
c18	Huh-7 (Liver Cancer)	Cytotoxicity	19.05 μ M	[11]
5b	MCF-7 (Breast Cancer)	Cytotoxicity	17.08 μ g/mL	[2][11]
5b	HeLa (Cervical Cancer)	Cytotoxicity	15.38 μ g/mL	[2][11]
3c	A549 (Lung Cancer)	Proliferation Inhibition	3.29 μ M	[11]

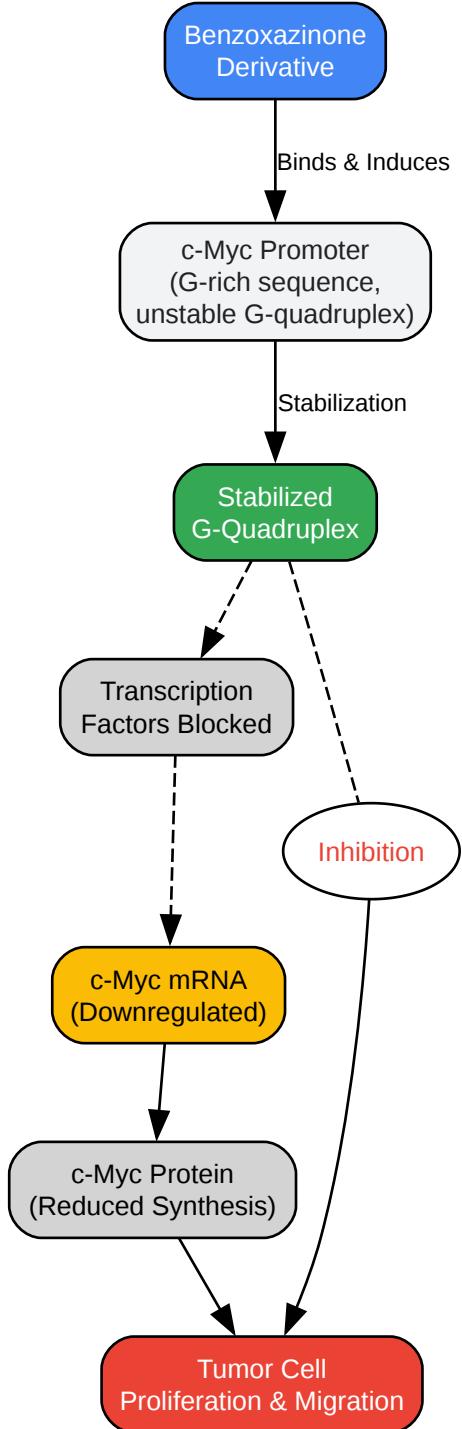
| Four Synthesized Derivatives | SK-RC-42, SGC7901, A549 | Proliferation Inhibition | Varies | [3] |

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)[11] This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

- Cancer cells (e.g., Huh-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 μ M) and incubated for an additional 48-72 hours.
- After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 490 nm using a microplate reader.
- The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Diagram: c-Myc G-Quadruplex Inhibition Pathway

Anticancer Mechanism via c-Myc G-Quadruplex Stabilization



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Caption: Benzoxazinones can stabilize c-Myc G-quadruplexes, inhibiting transcription.

Antimicrobial and Antifungal Activity

Benzoxazine derivatives are promising candidates for new antimicrobial agents, particularly in the face of rising antimicrobial resistance.[\[1\]](#) They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Antimicrobial Activity of Selected Benzoxazinone Derivatives[\[1\]](#)

Compound	Strain	Zone of Inhibition (mm)
4e	E. coli	22
4e	S. aureus	20

| 4e | B. subtilis | 18 |

In one study, molecular docking suggested that these compounds exert their effect by targeting the GyrB active site of *E. coli* DNA gyrase, a crucial enzyme for bacterial DNA replication.[\[1\]](#) Additionally, novel derivatives containing an acylhydrazone moiety have demonstrated significant in vitro fungicidal activities against several plant pathogenic fungi.[\[12\]](#)

Protocol 5: Antimicrobial Susceptibility Testing (Agar Diffusion Method)[\[1\]](#)[\[13\]](#)

- A standardized inoculum of the test microorganism (e.g., *E. coli*, *S. aureus*) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).
- Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
- The impregnated discs are placed on the surface of the agar. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
- The plates are incubated at 37°C for 18-24 hours.
- The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity

Certain benzoxazinone derivatives, particularly those modified with a 1,2,3-triazole moiety, have shown potent anti-inflammatory effects.^{[6][14]} These compounds have been studied in lipopolysaccharide (LPS)-induced microglial cells, a common model for neuroinflammation.

The mechanism often involves the activation of the Nrf2-HO-1 signaling pathway.^{[6][7]} By activating this pathway, the compounds can reduce the production of reactive oxygen species (ROS) and downregulate the expression of pro-inflammatory cytokines (e.g., IL-1 β , IL-6, TNF- α) and enzymes (iNOS, COX-2).^{[6][14]}

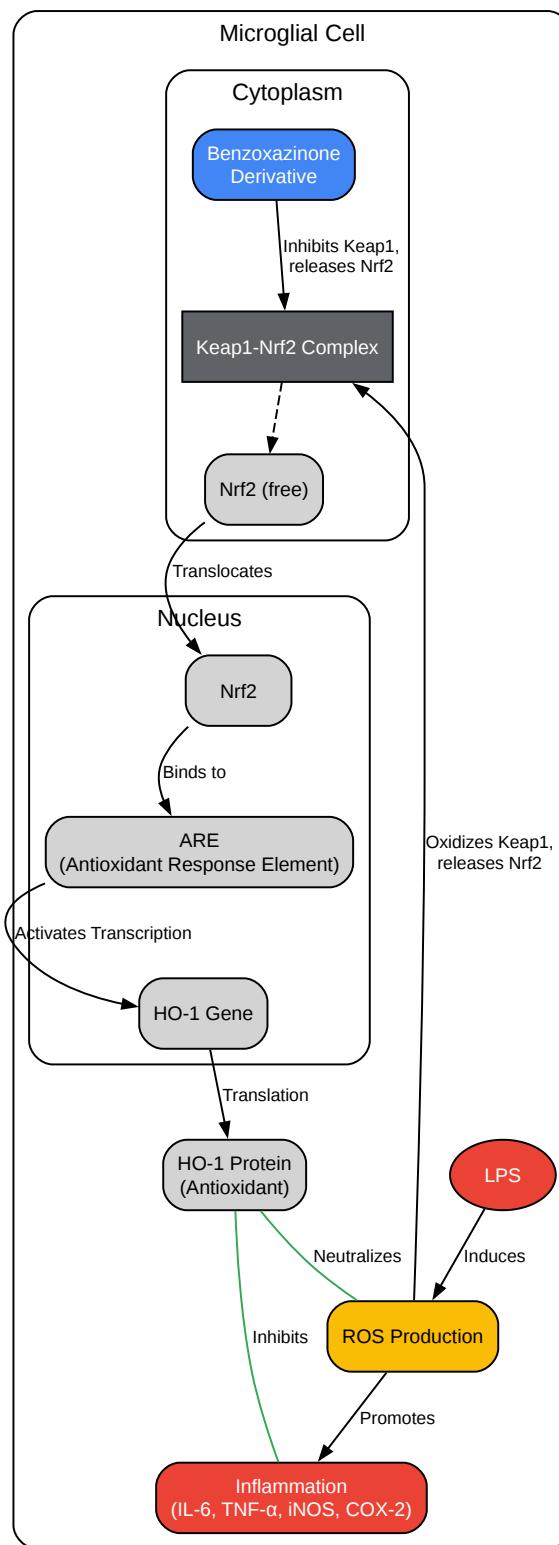
Table 3: Anti-inflammatory Activity of Selected Derivatives^{[6][7]}

Compound	Assay	Effect
e2, e16, e20	LPS-induced NO production in BV-2 cells	Significant reduction
e2, e16, e20	Pro-inflammatory cytokine transcription (IL-1 β , IL-6, TNF- α)	Significant decrease
e2, e16, e20	iNOS and COX-2 protein levels	Downregulation

| 27 | TNF- α inhibition | IC₅₀: 7.83 μ M |

Diagram: Nrf2-HO-1 Anti-inflammatory Signaling Pathway

Anti-inflammatory Mechanism via Nrf2-HO-1 Pathway Activation

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Caption: Benzoxazinones can activate the Nrf2-HO-1 pathway to reduce inflammation.

Conclusion

The **1,4-dihydro-2H-3,1-benzoxazin-2-one** framework represents a versatile and highly valuable scaffold in modern drug discovery. The synthetic accessibility and the potential for diverse substitutions allow for the creation of large libraries of compounds for biological screening. Research has consistently shown that these derivatives possess significant anticancer, antimicrobial, and anti-inflammatory properties, often acting through well-defined molecular mechanisms. The structure-activity relationship studies highlighted in this review underscore the importance of substituent patterns in modulating potency and selectivity. Future work in this area should continue to explore novel derivatives, elucidate their mechanisms of action through advanced cellular and molecular techniques, and optimize lead compounds for preclinical and clinical development. The data and protocols presented herein serve as a comprehensive resource to guide these future research endeavors.

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